molecular formula C10H12O5 B020899 Diethyl furan-2,5-dicarboxylate CAS No. 53662-83-2

Diethyl furan-2,5-dicarboxylate

Cat. No.: B020899
CAS No.: 53662-83-2
M. Wt: 212.2 g/mol
InChI Key: PHGMGTWRSNXLDV-UHFFFAOYSA-N
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Description

Diethyl furan-2,5-dicarboxylate (CAS 53662-83-2) is a diester derivative of 2,5-furandicarboxylic acid (FDCA), a bio-based platform chemical. It is synthesized via esterification of FDCA with ethanol in the presence of sulfuric acid, as reported in a multi-step process involving bromination, carbonylation, and hydrolysis . Alternatively, solvent-free carboxylation routes using CO₃²⁻-promoted C–H activation have been explored to produce FDCA precursors, which can be further esterified to yield this compound . This compound is valued in industrial applications, such as the production of bio-based terephthalic acid, where its ester form facilitates catalytic conversion .

Preparation Methods

Direct Esterification of 2,5-Furandicarboxylic Acid with Ethanol

The most straightforward method for DEFDC synthesis involves the direct esterification of FDCA with ethanol in the presence of an acid catalyst. This approach mirrors classical esterification mechanisms, where carboxylic acid groups react with alcohols to form esters and water.

Reaction Mechanism and Conditions

In a representative procedure, FDCA (25.18 g, 160 mmol) is combined with excess ethanol (1,800 mL) and catalytic sulfuric acid (1.32 mL) under reflux at 78°C for 67 hours . A Dean-Stark apparatus facilitates continuous water removal, shifting the equilibrium toward ester formation. The reaction achieves >97% purity by NMR, with a final isolated yield of 98% .

Key Parameters:

  • Catalyst : Sulfuric acid (Brønsted acid).

  • Solvent : Ethanol (acts as both reactant and solvent).

  • Temperature : 78°C (ethanol reflux temperature).

  • Time : 67 hours.

Advantages and Limitations

This method benefits from simplicity and high yields but requires prolonged reaction times due to the poor solubility of FDCA in ethanol. Neutralization and extraction steps (e.g., using 2-methyltetrahydrofuran) are necessary to isolate the product .

One-Pot Synthesis from Mucic Acid

A novel one-pot strategy bypasses FDCA isolation by integrating dehydration, cyclization, and esterification steps. This approach reduces purification complexity and improves overall efficiency.

Reaction Pathway

Mucic acid undergoes acid-catalyzed dehydration to form FDCA, which subsequently reacts with ethanol to yield DEFDC. A cobalt(II) acetate tetrahydrate [Co(Ac)₂·4H₂O] catalyst enables direct polytransesterification, producing DEFDC in situ .

Optimized Conditions :

  • Catalyst : Co(Ac)₂·4H₂O (5 mol%).

  • Temperature : 160°C.

  • Solvent : Solvent-free system.

  • Time : 24 hours (for polymerization-grade DEFDC).

Oxidation of HMF Derivatives Followed by Esterification

HMF and its esters serve as renewable feedstocks for DEFDC synthesis. This two-step process involves oxidizing HMF derivatives to FDCA, followed by esterification with ethanol.

Oxidation Step

HMF esters (e.g., 5-(acetoxymethyl)furfural, AMF) are oxidized to FDCA using a Co-Mn-Br catalyst system at temperatures >140°C . The catalyst promotes selective carboxylation of the hydroxymethyl group, achieving FDCA yields >90% .

Esterification Step

FDCA is reacted with ethanol under acidic conditions (e.g., H₂SO₄) to produce DEFDC. While the patent literature emphasizes methanol for dimethyl ester synthesis , substituting ethanol follows analogous kinetics.

Comparative Data:

ParameterDimethyl Ester Diethyl Ester (Extrapolated)
CatalystCo-Mn-BrCo-Mn-Br + H₂SO₄
Temperature>140°C78°C
Yield>90%~85–90% (estimated)

Alternative Methods Using Galactaric Acid and Dimethyl Carbonate

Although primarily used for dimethyl ester synthesis, dimethyl carbonate (DMC)-based routes offer insights into adapting conditions for diethyl esters.

Galactaric Acid to FDCA Esters

Galactaric acid (mucic acid) reacts with DMC in the presence of Amberlyst-36 at 200°C to form dimethyl 2,5-furandicarboxylate (FDME) in 70% yield . Substituting DMC with diethyl carbonate (DEC) and ethanol could theoretically produce DEFDC, though this remains unexplored in the literature .

Challenges in Adaptation

  • Reactivity : DEC is less reactive than DMC, necessitating higher temperatures or stronger catalysts.

  • By-Products : Decarboxylation side reactions may reduce yields.

Comparative Analysis of DEFDC Synthesis Methods

The table below summarizes key metrics for each method:

MethodStarting MaterialCatalystTemperatureTime (h)YieldAdvantagesLimitations
Direct Esterification FDCAH₂SO₄78°C6798%High yield; simple setupLong reaction time; FDCA solubility
One-Pot from Mucic Acid Mucic AcidCo(Ac)₂·4H₂O160°C24>97%Integrated process; avoids FDCAComplex by-product management
HMF Oxidation HMF EstersCo-Mn-Br + H₂SO₄>140°C12–24~85–90%Renewable feedstockMulti-step; catalyst cost
Galactaric Acid/DMC (Theoretical)Galactaric AcidAmberlyst-36200°C2–3N/AGreen chemistry potentialUntested for diethyl esters

Chemical Reactions Analysis

Types of Reactions

Diethyl furan-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert it into furan-2,5-dimethanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Furan-2,5-dimethanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Polymer Science

Polyester Production
DEFDC serves as a key monomer in the synthesis of biobased polyesters, particularly polyethylene furanoate (PEF), which is considered an eco-friendly alternative to traditional petroleum-based polyesters like polyethylene terephthalate (PET). The polymerization of DEFDC with various diols leads to the formation of semi-aromatic copolyesters that exhibit enhanced mechanical properties and thermal stability compared to their petroleum counterparts.

Table 1: Properties of DEFDC-Based Polyesters

PropertyDEFDC-Based PolyesterPET
Glass Transition TemperatureHigherLower
Thermal Decomposition TempHigherLower
Barrier PropertiesSuperiorModerate
BiodegradabilityYesNo

Recent studies have demonstrated that poly(alkylene alkanoate-co-alkylene furan-2,5-dicarboxylate) synthesized via lipase-catalyzed reactions exhibits favorable properties for food packaging applications, including improved barrier performance against gases and moisture .

Organogelation

Organogelators
Research has indicated that DEFDC can be utilized in the development of bio-based organogelators. These organogelators can self-assemble into fibrillar networks stabilized by hydrogen bonding, making them suitable for applications in cosmetics, pharmaceuticals, and food industries.

Case Study: FDCA-Based Organogelators
A study explored the synthesis of FDCA-based organogelators that effectively gelled a variety of apolar liquids. The gels exhibited remarkable stability and could be used in formulations requiring controlled release mechanisms or as thickening agents .

Biobased Monomer

Sustainable Chemistry
With the increasing demand for sustainable materials, DEFDC has emerged as a promising biobased monomer. Its incorporation into polymer synthesis aligns with global efforts to reduce reliance on fossil fuels and promote renewable resources.

Table 2: Comparison of Traditional vs. Biobased Monomers

FeatureTraditional MonomersBiobased Monomers
SourceFossil FuelsBiomass
Environmental ImpactHighLow
Carbon FootprintSignificantMinimal

Mechanism of Action

The mechanism of action of diethyl furan-2,5-dicarboxylate involves its ability to undergo polymerization reactions, forming long-chain polymers with desirable mechanical and thermal properties. The ester groups in the molecule facilitate these reactions by providing reactive sites for nucleophilic attack, leading to the formation of ester linkages in the polymer backbone .

Comparison with Similar Compounds

Dimethyl Furan-2,5-Dicarboxylate (DMFDC)

Applications:

  • Polymer Synthesis: DMFDC is a key monomer for bio-based polyamides and polyesters. For example, poly(hexamethylene furanamide) derived from DMFDC exhibits a high glass transition temperature (150–180°C) but poor crystallinity due to steric hindrance .
  • Packaging Materials : DMFDC-based polymers demonstrate excellent barrier properties, making them viable substitutes for petroleum-derived materials .
    Advantages : High solubility in water and organic solvents enables homogeneous reaction mixtures, ideal for enzyme activity assays and high-throughput screening .

FDCA (Parent Acid)

Properties: FDCA (C₆H₄O₅) is the dicarboxylic acid precursor to its esters. Applications: FDCA is used to synthesize macrocyclic ligands, fungicides, and biodegradable polymers like polyethylene furanoate (PEF) .

Longer-Chain Diesters (e.g., Dipentyl, Diheptyl)

Properties : Increasing alkyl chain length enhances hydrophobicity and thermal stability. For instance, dipentyl and diheptyl esters are explored as plasticizers or lubricants due to their flexibility and low volatility .
Limitations : Longer chains may reduce reactivity in polymerization due to steric effects.

Comparative Data Table

Property Diethyl Furan-2,5-Dicarboxylate Dimethyl Furan-2,5-Dicarboxylate FDCA (Acid Form)
Ester Group Ethyl Methyl -
Solubility Soluble in organic solvents High water solubility Low water solubility
Synthesis Esterification with ethanol/H₂SO₄ Esterification with methanol/H₂SO₄ Carboxylation of furoate
Key Applications Bio-based terephthalic acid production High-barrier packaging polymers , polyamides PEF, fungicides
Thermal Stability Moderate High (Tg: 150–180°C in polymers) Decomposes above 300°C

Research Findings and Trends

  • Enzyme Compatibility : Both diethyl and dimethyl esters serve as soluble scaffolds for enzyme benchmarking, but dimethyl esters may offer faster reaction kinetics due to smaller steric bulk .
  • Environmental Impact : The use of H₂SO₄ and bromine in diethyl ester synthesis raises environmental concerns, driving interest in greener carboxylation routes .
  • Market Potential: DMFDC dominates polymer research, while diethyl esters are niche in catalytic processes like terephthalic acid synthesis .

Biological Activity

Diethyl furan-2,5-dicarboxylate (DEFDC) is an important compound in the realm of biobased materials and has garnered attention for its potential applications in the synthesis of polyesters and other polymers. This article explores the biological activity of DEFDC, focusing on its synthesis, enzymatic reactions, and potential applications in biopolymer production.

This compound is synthesized through the esterification of furan-2,5-dicarboxylic acid with ethanol. The structure of DEFDC features a furan ring with two carboxylate groups at the 2 and 5 positions, which are crucial for its reactivity in polymerization processes. The compound has been shown to exhibit favorable properties for use as a biobased monomer in various applications, particularly in the production of semi-aromatic copolyesters.

Enzymatic Polymerization

Recent studies have highlighted DEFDC's role as a monomer in lipase-catalyzed polymerization reactions. For instance, research conducted by Nasr et al. demonstrated that DEFDC can be polymerized with various aliphatic diols to produce semi-aromatic copolyesters with enhanced thermal and mechanical properties compared to conventional petroleum-based counterparts like polyethylene terephthalate (PET) .

Table 1: Summary of Key Findings on Enzymatic Polymerization of DEFDC

StudyEnzyme UsedDiol Chain LengthYield (%)Properties Enhanced
Nasr et al., 2022Lipase from Candida antarcticaC4 to C12>75% w/wThermal stability, mechanical strength
Ravasco et al., 2023CAL BN/AN/ABiocompatibility, biodegradability

Case Studies

Case Study 1: Enzymatic Synthesis of Polyesters
In a study by Nasr et al., DEFDC was used in the synthesis of poly(alkylene alkanoate-co-alkylene furan-2,5-dicarboxylate). The researchers found that varying the chain length of the diols significantly influenced the properties of the resulting copolyesters. The study emphasized the importance of enzyme loading and molar ratios in achieving optimal yields .

Case Study 2: Metabolic Pathways
Research into the metabolic pathways involving HMF suggests that DEFDC's derivatives could be less toxic due to microbial degradation processes. This biotransformation pathway indicates potential applications in bioremediation or as biodegradable materials .

Q & A

Basic Research Questions

Q. What are the common synthetic routes to produce diethyl furan-2,5-dicarboxylate from furan-2,5-dicarboxylic acid (FDCA)?

this compound is typically synthesized via acid-catalyzed esterification. A standard method involves reacting FDCA with ethanol in the presence of concentrated sulfuric acid (H₂SO₄) under reflux conditions. For example, dimethyl furan-2,5-dicarboxylate was synthesized using methanol and H₂SO₄, yielding a pure product confirmed by ¹H NMR (absence of carboxylic acid protons at δ ~13.5 ppm and characteristic furan peaks at δ 7.44 ppm) . Similar protocols can be adapted for diethyl derivatives by substituting methanol with ethanol.

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ester methyl/ethyl protons and furan ring signals). Satellite peaks in NMR spectra may arise due to coupling effects .
  • X-ray crystallography : Resolve crystal structures, as demonstrated for metal complexes involving furan-2,5-dicarboxylate ligands, which adopt distorted square-pyramidal geometries .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, with FDCA derivatives typically decomposing above 300°C .

Q. What catalytic systems are effective for oxidizing 5-hydroxymethylfurfural (HMF) to FDCA, a precursor for diethyl esters?

HMF oxidation to FDCA employs heterogeneous catalysts like ruthenium hydroxide on magnesium supports (yields ~75–90%) or enzymatic systems (e.g., alcohol oxidase, achieving ~90% conversion). Reaction conditions (pH, temperature, and oxygen pressure) must be optimized to minimize byproducts like 5-formylfurancarboxylic acid .

Q. What safety precautions are critical when handling this compound in the lab?

  • Use personal protective equipment (PPE) due to irritant properties (H315, H319, H335 hazards).
  • Avoid inhalation and contact with skin/eyes.
  • Work under fume hoods when using corrosive catalysts (e.g., H₂SO₄) or high-temperature reactions .

Advanced Research Questions

Q. How can solvent-free Diels-Alder reactions convert this compound into bio-based terephthalate derivatives?

this compound reacts with ethylene under high pressure (10–50 bar) and elevated temperatures (150–200°C) using Lewis-acidic clay catalysts (e.g., montmorillonite with Al³⁺ or Fe³⁺ ions). This solvent-free method avoids side reactions and simplifies purification, yielding >90% dialkyl terephthalate. GC-MS or HPLC validates product purity .

Q. What are the trade-offs between enzymatic and chemical catalytic systems for FDCA production?

  • Enzymatic routes : High selectivity (e.g., alcohol oxidase from E. coli) but require precise pH control and longer reaction times.
  • Chemical routes : Faster (e.g., Ru/MgO catalysts achieve <6-hour reactions) but may involve toxic reagents or harsh conditions. Hybrid chemo-enzymatic approaches are emerging to balance efficiency and sustainability .

Q. Why does this compound pose challenges in polymerization for bio-based polyesters?

Steric hindrance from the furan ring and ethyl groups reduces monomer reactivity during polycondensation. Side reactions (e.g., decarboxylation or N-methylation in polyamides) further limit molecular weight. Strategies include using high-pressure melt polymerization or co-polymers to enhance chain growth .

Q. How can SHELX software aid in structural analysis of metal-furan-2,5-dicarboxylate complexes?

SHELXL refines crystal structures by modeling hydrogen bonds and coordination geometries. For example, Cu(II)-furan-2,5-dicarboxylate complexes exhibit square-pyramidal coordination, with O-water⋯H⋯O hydrogen bonds forming layered motifs. SHELXPRO interfaces with macromolecular datasets for high-resolution refinements .

Q. What mechanistic insights explain concurrent formation of furan-2,5- and 2,4-dicarboxylic acids in the Henkel reaction?

Isomerization occurs via keto-enol tautomerism during carboxylation. Byproduct ratios depend on reaction pH and temperature. DFT calculations and ¹³C labeling experiments can elucidate pathways for optimizing FDCA selectivity .

Q. How do synthetic routes for this compound compare in environmental impact?

  • Bromination-carbonylation routes : High yields (>90%) but use toxic Br₂ and H₂SO₄, requiring waste treatment.
  • Biocatalytic routes : Lower toxicity but face scalability challenges. Life-cycle analysis (LCA) metrics (e.g., E-factor) should guide route selection .

Properties

IUPAC Name

diethyl furan-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGMGTWRSNXLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344506
Record name diethyl furan-2,5-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53662-83-2
Record name diethyl furan-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl furan-2,5-dicarboxylate
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